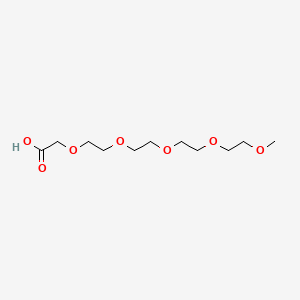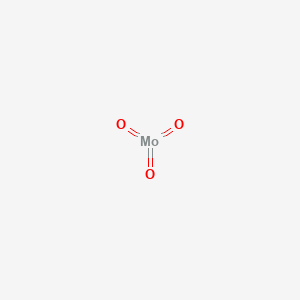
2,5,8,11,14-Pentaoxahexadecansäure
Übersicht
Beschreibung
m-PEG5-CH2COOH is a PEG derivative containing a terminal carboxylic acid. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. The hydrophilic PEG spacer increases solubility in aqueous media.
Wissenschaftliche Forschungsanwendungen
Biokonjugation
mPEG4-CH2COOH wird häufig in Biokonjugationsprozessen eingesetzt. Die terminale Carboxylgruppe kann in Gegenwart von Aktivatoren wie EDC oder DCC mit primären Aminogruppen reagieren, um stabile Amidbindungen zu bilden. Diese Reaktion ist entscheidend für die Anbindung von PEG-Ketten an Biomoleküle, wodurch deren Löslichkeit und Stabilität in wässrigen Medien verbessert werden .
Arzneimittel-Abgabesysteme
Der hydrophile Charakter von mPEG4-CH2COOH macht es zu einem hervorragenden Kandidaten für Anwendungen in der Arzneimittel-Abgabe. Es kann verwendet werden, um die Oberfläche von Arzneimittelträgern wie Liposomen oder Nanopartikeln zu modifizieren, um ihre Verweilzeit im Blutkreislauf zu verbessern und die Immunogenität zu reduzieren .
PEG-Hydrogele
mPEG4-CH2COOH kann zur Bildung von PEG-Hydrogelen verwendet werden, die in verschiedenen biomedizinischen Anwendungen wie Tissue Engineering und Wundheilung eingesetzt werden. Die Carboxylgruppe ermöglicht die Vernetzung mit anderen Molekülen, wodurch ein dreidimensionales Netzwerk entsteht, das erhebliche Mengen an Wasser aufnehmen kann .
Oberflächenfunktionalisierung
Diese Verbindung wird auch zur Oberflächenfunktionalisierung eingesetzt. Sie kann auf Oberflächen aufgepfropft werden, um Carboxylfunktionalität einzuführen, die dann für weitere chemische Modifikationen oder die Anbindung von Biomolekülen verwendet werden kann .
Ligandenforschung
In der Ligandenforschung spielt mPEG4-CH2COOH eine Rolle als Trägermolekül in multivalenten Bindungsstudien. Seine PEG-Kette bietet einen flexiblen Linker, der die Bindungseigenschaften von Liganden an ihre Zielmoleküle verbessern kann .
Peptidsynthese-Support
Die Verbindung wird als Trägermaterial in der Peptidsynthese verwendet. Sie kann bei der Herstellung von Peptiden helfen, indem sie eine stabile und inerte Umgebung bietet, die reaktive Gruppen während des Syntheseprozesses schützt .
Aufgepfropfte Polymerverbindungen
mPEG4-CH2COOH ist an der Synthese von aufgepfropften Polymerverbindungen beteiligt. Diese Materialien finden Anwendung in der Herstellung von intelligenten Oberflächen und Materialien mit responsiven Eigenschaften .
Funktionelle Beschichtungen
Schließlich wird mPEG4-CH2COOH bei der Entwicklung von funktionalen Beschichtungen eingesetzt. Diese Beschichtungen können einzigartige Eigenschaften wie Beständigkeit gegen Verschmutzung, verbesserte Biokompatibilität und gezielte Abgabefunktionen bieten .
Eigenschaften
IUPAC Name |
2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O7/c1-14-2-3-15-4-5-16-6-7-17-8-9-18-10-11(12)13/h2-10H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDTZAHIJJCRGFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50166842 | |
| Record name | 2,5,8,11,14-Pentaoxahexadecan-16-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50166842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16024-66-1 | |
| Record name | 3,6,9,12,15-Pentaoxahexadecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16024-66-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5,8,11,14-Pentaoxahexadecan-16-oic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016024661 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5,8,11,14-Pentaoxahexadecan-16-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50166842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5,8,11,14-pentaoxahexadecan-16-oic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.496 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














